molecular formula C25H21NO4 B3990598 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B3990598
M. Wt: 399.4 g/mol
InChI Key: VLCCHVHKNYFCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylethoxy and isoindole components, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as supercritical fluid technology, which offers advantages like high reaction rates and uniform particle size distribution . This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects involves its interaction with molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and phenylethoxy compounds. Examples are:

  • Mefenamic acid
  • Potassium peroxymonosulfate
  • N,N’-dimethylurea

Uniqueness

What sets 2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

4-(3-phenacyloxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-21(14-5-2-1-3-6-14)13-30-16-8-4-7-15(11-16)26-24(28)22-17-9-10-18(20-12-19(17)20)23(22)25(26)29/h1-11,17-20,22-23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCCHVHKNYFCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 3
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 4
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.